Sodium linolenate
Overview
Description
?-Linolenic Acid (sodium salt): is a polyunsaturated omega-3 fatty acid. It is an essential fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet. This compound is commonly found in plant oils, such as flaxseed, chia, and hemp oils. It plays a crucial role in human nutrition and health, contributing to the maintenance of cell membrane integrity and the production of signaling molecules.
Mechanism of Action
Target of Action
Sodium linolenate, also known as Na-LL, primarily targets the crystallization behavior of materials during melting extrusion processing . It is used as a chemical nucleating agent to improve the properties of certain composites .
Mode of Action
this compound interacts with its targets by promoting their crystallization behavior through an S N 2 reaction . This interaction results in significant improvements in the thermal properties of the material, with a maximum crystallization temperature increase observed .
Biochemical Pathways
this compound is involved in the metabolic pathways of polyunsaturated fatty acids . It serves as a precursor to other omega-3 fatty acids, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) .
Pharmacokinetics
It is known that the kinetics governing the transfer of drug molecules between different body spaces must be of first order for linear pharmacokinetics .
Result of Action
The action of this compound results in improved mechanical, thermal, and morphological characteristics of the materials it is added to . For example, when added to polybutylene adipate-co-terephthalate (PBAT) and calcium carbonate (CaCO3) composites, the flexural modulus of the composites increased significantly .
Biochemical Analysis
Biochemical Properties
Sodium linolenate participates in various biochemical reactions. It serves as a precursor to arachidonic acid (AA), necessary for synthesizing prostaglandins and other eicosanoids . These compounds possess both anti-inflammatory and anti-proliferative properties . This compound can also interact with proteins and enzymes, influencing their function and activity .
Cellular Effects
This compound can influence various types of cells and cellular processes. For instance, it has been shown to protect against inflammation in certain cell types . It can also influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, influencing their function and activity . It can also affect enzyme activity, either inhibiting or activating certain enzymes . Changes in gene expression can also occur as a result of this compound’s actions .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, it has been used to improve the crystallization behavior of materials during melting extrusion processing . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It serves as a precursor to arachidonic acid, which is involved in the synthesis of prostaglandins and other eicosanoids . It can also interact with various enzymes and cofactors within these pathways .
Transport and Distribution
It is known that this compound can influence the properties of certain materials, suggesting that it may interact with transporters or binding proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: ?-Linolenic Acid (sodium salt) can be synthesized through the saponification of linseed or perilla oil. The process involves adding acetone to the fatty acids of the oil to create a solution, which is then subjected to a series of purification steps .
Industrial Production Methods: Industrial production of ?-Linolenic Acid (sodium salt) typically involves the extraction and enrichment of the compound from natural sources such as spirulina and other microalgae. The process includes cell culture, biomass production, and extraction using methods like sonication and microwave ovens for cell disruption .
Chemical Reactions Analysis
Types of Reactions: ?-Linolenic Acid (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This reaction often involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur in the presence of halogens or other nucleophiles.
Major Products: The major products formed from these reactions include eicosapentaenoic acid, docosapentaenoic acid, and docosahexaenoic acid .
Scientific Research Applications
?-Linolenic Acid (sodium salt) has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid biochemistry and the synthesis of complex lipids.
Biology: It plays a role in cell membrane structure and function, as well as in the signaling pathways involved in inflammation and immunity.
Medicine: It is investigated for its potential benefits in cardiovascular health, anti-inflammatory properties, and its role in preventing chronic diseases.
Industry: It is used in the production of dietary supplements, functional foods, and cosmetics.
Comparison with Similar Compounds
Alpha-Linolenic Acid: Another omega-3 fatty acid with similar properties but differs in its specific molecular structure.
Gamma-Linolenic Acid: An omega-6 fatty acid that also has anti-inflammatory properties but is metabolized differently in the body.
Linoleic Acid: An omega-6 fatty acid that is essential for human health but has different roles and metabolic pathways compared to ?-Linolenic Acid (sodium salt).
Uniqueness: ?-Linolenic Acid (sodium salt) is unique due to its specific role in the synthesis of long-chain omega-3 fatty acids, which are crucial for cardiovascular health and anti-inflammatory responses. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZSHUCNBUBSGW-IFNWOZJISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-18-4 | |
Record name | Sodium linolenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SODIUM LINOLENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5OYY436YI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium linolenate interact with biological systems, and what are the downstream effects?
A: this compound exhibits diverse biological interactions. In fish muscle, it demonstrates differential reactivity with proteins depending on lipid content, suggesting a competitive interaction between lipids and proteins for binding with this compound []. This interaction can influence protein stability, potentially impacting the texture and quality of fish during frozen storage []. Additionally, this compound exhibits potent bactericidal and hemolytic properties, particularly against pneumococci []. This activity is attributed to its interaction with proteins and potential disruption of lipid membranes, highlighting its antimicrobial properties []. In the brain, this compound can induce edema in cortical slices [], suggesting potential implications in neurological conditions. Furthermore, insects like caterpillars utilize this compound in the biosynthesis of fatty acid-amino acid conjugates (FACs), which act as elicitors of plant volatile emissions [, ]. This complex interaction with insect and plant biology underscores the ecological significance of this compound.
Q2: Can you describe the structural characteristics of this compound, including its molecular formula, weight, and spectroscopic data?
A2: While the provided abstracts don't delve into the specific spectroscopic data of this compound, we can still provide some key structural information.
Q3: How does the presence of this compound affect styrene polymerization?
A: this compound acts as a surfactant in the polymerization of styrene, influencing both the reaction rate and the properties of the resulting polystyrene []. Notably, its presence allows styrene polymerization to occur in aqueous solutions without traditional radical initiators, leading to stable emulsions of polystyrene with high molecular weights []. This effect is particularly pronounced with this compound compared to saturated fatty acid salts or those with trans double bonds, suggesting the importance of the cis double bond configuration for its activity in this context [].
Q4: How is this compound metabolized by insects, and what are the implications for plant-insect interactions?
A: Insects, particularly caterpillars, possess a unique metabolic pathway that utilizes this compound and glutamine to synthesize fatty acid-amino acid conjugates (FACs) [, ]. Microsomal enzymes in the insect midgut catalyze this process, showcasing variations in kinetics and substrate affinity across different insect species [, ]. These FACs, secreted in the caterpillar's oral secretions, act as elicitors, triggering defense mechanisms in plants by inducing the release of volatile organic compounds [, ]. This complex interplay between insect metabolism and plant defense highlights the ecological significance of this compound in mediating plant-insect interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.